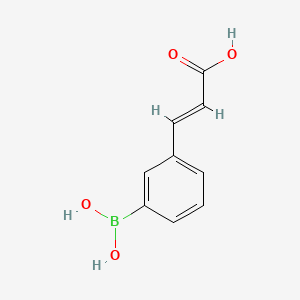

3-(3-Boronophenyl)acrylic acid

Description

Properties

IUPAC Name |

(E)-3-(3-boronophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6,13-14H,(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHIEOGZUMAQKI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C=CC(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC(=CC=C1)/C=C/C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216144-91-1 | |

| Record name | 3-(2-Carboxyvinyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"3-(3-Boronophenyl)acrylic acid" CAS number 216144-91-1

The following technical guide is structured as an advanced whitepaper for research and development professionals. It prioritizes actionable protocols, mechanistic insight, and rigorous data presentation.

CAS Number: 216144-91-1 Synonyms: 3-Boronocinnamic acid; 3-(2-Carboxyvinyl)benzeneboronic acid; m-Boronocinnamic acid.

Executive Summary & Chemical Identity

3-(3-Boronophenyl)acrylic acid is a bifunctional organoboron scaffold characterized by a meta-substituted benzene ring linking a boronic acid moiety and an acrylic acid tail. This unique geometry allows it to serve as a dual-reactive building block:

-

The Boronic Acid (-B(OH)₂): Functions as a reversible covalent warhead for serine proteases (forming tetrahedral adducts with active site serine residues) and as a handle for Suzuki-Miyaura cross-coupling.

-

The Acrylic Acid (-CH=CH-COOH): Provides an electrophilic site for Michael additions or polymerization, and serves as a linker in fragment-based drug discovery (FBDD).

Physical & Chemical Properties

| Property | Specification |

| Molecular Formula | C₉H₉BO₄ |

| Molecular Weight | 191.98 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 218–221 °C |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| pKa (Predicted) | ~4.44 (Carboxylic acid), ~8.8 (Boronic acid) |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen recommended) |

Chemical Synthesis & Production

Reaction Pathway

The synthesis involves the condensation of 3-formylphenylboronic acid with malonic acid in the presence of a base (pyridine) and a catalyst (piperidine), followed by in situ decarboxylation.

Figure 1: Knoevenagel-Doebner synthesis pathway for CAS 216144-91-1.

Detailed Experimental Protocol

Safety Note: Pyridine is toxic and volatile. Perform all operations in a fume hood.

-

Reagent Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-formylphenylboronic acid (10.0 mmol, 1.50 g) and malonic acid (12.0 mmol, 1.25 g) in pyridine (5.0 mL).

-

Add piperidine (0.1 mL) as the catalytic base.

-

-

Reaction:

-

Fit the flask with a reflux condenser.

-

Heat the mixture to 85–90 °C for 2–4 hours. Monitor via TLC (System: MeOH/DCM 1:9). The evolution of CO₂ gas indicates the decarboxylation step is proceeding.

-

Scientist's Insight: Do not overheat (>110°C) to prevent thermal dehydration of the boronic acid into its trimeric boroxine form, which reduces solubility.

-

-

Workup & Purification:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly acidify with 6M HCl until pH ~1–2. A white precipitate should form immediately.

-

Stir the slurry for 30 minutes to ensure complete protonation of the carboxylate.

-

Filter the solid under vacuum and wash extensively with cold water (3 x 20 mL) to remove pyridinium salts.

-

Recrystallization: Recrystallize from hot water or an Ethanol/Water (1:5) mixture to obtain pure white needles.

-

Applications in Drug Discovery & Materials

A. Reversible Covalent Inhibition (Serine Proteases)

This compound is a "privileged structure" for targeting serine proteases (e.g., AmpC

Mechanism:

The active site Serine-OH nucleophilically attacks the Boron atom, converting it from a trigonal planar (

Figure 2: Mechanism of serine protease inhibition by boronic acids.

B. Suzuki-Miyaura Coupling

The compound serves as a robust coupling partner. The acrylic acid moiety remains intact under standard Pd-catalyzed conditions, allowing the introduction of the cinnamyl acid motif into complex heterocycles.

-

Recommended Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: K₂CO₃ (mild) or CsF (for sterically hindered partners).

-

Solvent: Dioxane/Water (4:1) to solubilize the boronic acid.

Troubleshooting & Handling (Senior Scientist Notes)

-

Boroxine Formation:

-

Observation: The melting point appears broad or higher than expected.

-

Cause: Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines) upon storage.

-

Solution: This is reversible. In aqueous reaction media (Suzuki coupling or biological assays), the boroxine hydrolyzes back to the free boronic acid. No pre-treatment is usually necessary.

-

-

Protodeboronation:

-

Polymerization:

-

The acrylic tail is susceptible to radical polymerization. Store the solid in the dark. If preparing stock solutions in DMSO for biological screening, prepare fresh to avoid slow Michael addition of the solvent or oxidation.

-

References

-

ChemicalBook. (2023). 3-(2-Carboxyvinyl)benzeneboronic acid Properties and Suppliers. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734356, 3-Formylphenylboronic acid. (Precursor Data). Retrieved from

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-(2-Carboxyvinyl)benzeneboronic acid. Retrieved from

-

Master Organic Chemistry. (2025). The Malonic Ester Synthesis. (Methodology Reference). Retrieved from

-

Beilstein Journals. (2012). Three-component reactions of conjugated dienes, CH acids and formaldehyde. (Knoevenagel Context). Retrieved from

Sources

"3-(3-Boronophenyl)acrylic acid" solubility and stability

Topic: "3-(3-Boronophenyl)acrylic acid" Solubility and Stability Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Core Directive & Executive Summary

This guide provides a rigorous technical analysis of This compound (CAS: 216144-91-1), a bifunctional building block frequently used in Suzuki-Miyaura coupling, bioconjugation, and inhibitor design.

Unlike simple carboxylic acids, this molecule possesses two distinct ionizable groups and a Lewis-acidic boron center, creating a complex solubility and stability profile. Successful handling requires managing three competing equilibria: solvation vs. precipitation , boronic acid vs. boroxine (anhydride) formation , and C-B bond integrity vs. protodeboronation .

This document moves beyond generic "store at 4°C" advice, offering mechanistic insights and self-validating protocols to ensure experimental reproducibility.

Physicochemical Profile

Understanding the fundamental properties is the first step to mastering solubility.

| Property | Value / Description | Impact on Handling |

| Molecular Weight | 191.98 g/mol | Calculation basis for Molarity. |

| Appearance | White to off-white powder | Discoloration (yellowing) indicates oxidation or polymerization. |

| pKa 1 (Carboxyl) | ~4.3 - 4.5 (Estimated) | At pH < 4, the molecule is neutral and poorly soluble in water. |

| pKa 2 (Boronic) | ~8.8 - 9.0 (Estimated) | At pH > 9, the boronate anion forms, maximizing aqueous solubility. |

| LogP | ~1.2 (Estimated) | Moderate lipophilicity; requires organic co-solvent for high concentrations. |

| Reactive Motifs | 1. Boronic Acid2.[1][2][3] | 1. Susceptible to dehydration (boroxine) and oxidation.2. Susceptible to Michael addition and photo-dimerization. |

Solubility Guide & Solvent Compatibility

The solubility of this compound is strictly pH-dependent in aqueous media and highly concentration-dependent in organic solvents.

Solvent Compatibility Matrix

| Solvent | Solubility Rating | Comments |

| DMSO | Excellent (>50 mg/mL) | Preferred for Stock Solutions. Stable at -20°C. |

| Methanol/Ethanol | Good (>20 mg/mL) | Suitable for immediate use. Avoid long-term storage due to potential esterification of the carboxylic acid. |

| Water (pH < 5) | Poor (<1 mg/mL) | The protonated acid precipitates. |

| Water (pH > 9) | Moderate-High | Soluble as the dicarboxylate/boronate species. Requires base (NaOH/Na2CO3). |

| PBS (pH 7.4) | Low-Moderate | May require <5% DMSO co-solvent to prevent precipitation at concentrations >1 mM. |

The pH-Solubility Switch

The molecule exists in three distinct states depending on pH. To solubilize in water without organic co-solvents, you must drive the equilibrium toward the anionic forms.

Stability Mechanisms & Degradation Risks

Researchers often misinterpret "insolubility" when the actual issue is chemical degradation.

Boroxine Formation (Dehydration)

In the solid state or in dry organic solvents, boronic acids spontaneously dehydrate to form cyclic trimers called boroxines .[1]

-

Observation: This is often reversible. Adding water (or aqueous buffer) hydrolyzes the boroxine back to the monomeric boronic acid.

-

Impact: This affects the effective molecular weight if you are weighing a dry powder that has partially trimerized.

-

Mitigation: For precise stoichiometry, titrate the stock or assume a small percentage of anhydride form.

Protodeboronation (C-B Bond Cleavage)

This is the irreversible loss of the boron group, yielding cinnamic acid.

-

Mechanism: Facilitated by high temperature, strong acids/bases, and certain metal ions.

-

Risk Factor: The electron-withdrawing acrylic group at the meta-position stabilizes the C-B bond relative to electron-rich derivatives, but prolonged exposure to high pH (>11) or high heat (>80°C) in water should be avoided.

Polymerization & Photodegradation

The acrylic double bond is sensitive to UV light.

-

Mechanism: [2+2] cycloaddition (dimerization) or radical polymerization.

-

Prevention: Store in amber vials.

Experimental Protocols

Protocol A: Preparation of a 50 mM Stock Solution (DMSO)

Use this for long-term storage and biological assays.

-

Weighing: Weigh approx. 9.6 mg of substance into a sterile amber glass vial.

-

Note: Glass is preferred over plastic to minimize leaching, though polypropylene is acceptable for short term.

-

-

Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Vortex: Vortex for 30 seconds until fully dissolved. The solution should be clear and colorless.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

-

Shelf Life: ~6 months if kept dry.

-

Protocol B: Preparation of Aqueous Working Solution (Buffer)

Use this for immediate experimental application.

-

Dilution: Dilute the DMSO stock into PBS (pH 7.4) or culture media.

-

Critical Step: Add the DMSO stock slowly to the stirring buffer to prevent local concentration spikes that cause precipitation.

-

-

Solubility Check: If a precipitate forms (cloudiness), sonicate for 5 minutes.

-

pH Adjustment (If needed): If higher concentrations (>1 mM) are required in water, adjust the pH to ~8.5-9.0 using dilute NaOH to ionize the boronic acid, then slowly lower to pH 7.4 if the assay permits.

Protocol C: Quality Control (Self-Validation)

Before using a stored stock in a critical assay, validate its integrity:

-

Visual Inspection: Check for yellowing (oxidation) or precipitation.

-

HPLC/LC-MS: Run a gradient method (Water/Acetonitrile + 0.1% Formic Acid).

-

Target: Look for the parent peak (MW 192).

-

Impurity: A peak at MW ~148 suggests protodeboronation (loss of B(OH)₂ group).

-

Handling & Safety

-

Storage: -20°C, Desiccated, Protected from Light.

-

Handling: Wear gloves and safety glasses. Avoid inhalation of powder.

-

Incompatibility: Strong oxidizing agents (peroxides), strong reducing agents.

References

-

PubChem. this compound - Compound Summary. National Library of Medicine. Available at: [Link]

-

Hall, D. G. (2011).[4] Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (pp. 1-133). Wiley-VCH.

- Tripathy, S., et al. (2016). Arylboronic Acids: A Review of Stability and Handling. Organic Process Research & Development. (General reference on boroxine equilibrium).

Sources

An In-Depth Technical Guide to the Theoretical Study of 3-(3-Boronophenyl)acrylic Acid and its Diol Interactions

Executive Summary

Phenylboronic acids represent a cornerstone of molecular recognition, primarily due to their unique ability to form reversible covalent bonds with diols. This property has positioned them as critical components in the development of advanced diagnostics, targeted drug delivery systems, and stimuli-responsive "smart" materials. 3-(3-Boronophenyl)acrylic acid (3-BPAA) is a particularly compelling derivative, integrating the diol-binding functionality of the boronic acid moiety with a polymerizable acrylic acid group. This dual-functionality opens avenues for creating sophisticated hydrogels and functionalized surfaces. Understanding the nuanced interactions between 3-BPAA and diols at a fundamental, quantum level is paramount for rationally designing these next-generation technologies.

This technical guide provides a comprehensive framework for the theoretical investigation of the 3-BPAA-diol binding mechanism. We move beyond a simple recitation of protocols to explain the causality behind methodological choices, grounding our discussion in the established principles of computational chemistry. We will dissect the critical, pH-dependent equilibrium that governs binding affinity, detail the application of Density Functional Theory (DFT) for energetic and electronic analysis, and outline the use of Molecular Dynamics (MD) simulations to capture the dynamic nature of these interactions in a solvated environment. By synthesizing field-proven insights with rigorous computational protocols, this guide serves as an authoritative resource for researchers aiming to harness the power of theoretical modeling to accelerate innovation in materials science and drug development.

Introduction: The Significance of Phenylboronic Acids in Molecular Recognition

Boronic acids have emerged as exceptionally versatile chemical tools for their capacity to selectively and reversibly bind with compounds containing 1,2- or 1,3-diol functionalities.[1][2] This interaction, which forms a cyclic boronate ester, is the foundation for a myriad of applications, from saccharide sensors for diabetes management to targeted therapies that recognize specific glycans overexpressed on cancer cell surfaces.[1][3]

The subject of this guide, this compound (3-BPAA), embodies a strategic molecular design. It features the essential phenylboronic acid group for diol recognition, while its acrylic acid tail provides a reactive handle for polymerization. This structure allows for the creation of macroscopic materials, such as hydrogels, whose properties can be modulated by the presence of specific diol-containing analytes like glucose.[4] While direct theoretical literature on 3-BPAA is nascent, a wealth of authoritative data exists for closely related analogues such as 3-aminophenylboronic acid (APBA) and 3-acrylamidophenylboronic acid (AAPBA), which provides a robust foundation for our analysis.[5][6] The core challenge, and the focus of this work, is to establish a theoretical framework to precisely predict and modulate the binding affinity and kinetics of 3-BPAA, thereby enabling the rational design of materials with tailored responsiveness and selectivity.[4][7]

Chapter 1: Fundamentals of the Boronic Acid-Diol Interaction

A complete understanding of the 3-BPAA-diol interaction requires a firm grasp of the underlying physical chemistry. The binding is not a simple lock-and-key mechanism but a dynamic equilibrium governed by several interdependent factors.

The Reversible Covalent Bond

The core reaction is an esterification between the boronic acid group and a diol to form a five- or six-membered cyclic boronate ester.[8][9] This bond is covalent, providing stability, yet fully reversible under aqueous conditions, which is crucial for applications like continuous sensing and responsive material design.[8]

The Critical Role of pH

Perhaps the most critical factor governing the interaction is the solution's pH. The boronic acid moiety exists in a pH-dependent equilibrium between two states: an uncharged, trigonal planar form (R-B(OH)₂) and a negatively charged, tetrahedral boronate form (R-B(OH)₃⁻).[9][10] The trigonal form is a relatively weak Lewis acid. Upon deprotonation (typically at a pH near its pKₐ), it adopts the tetrahedral boronate geometry, which is significantly more reactive and exhibits a much higher affinity for diols.[9] Therefore, controlling the pH is essential for switching the binding "on" or "off."

Thermodynamics and Kinetics

The strength of the interaction is quantified by the binding constant (Kₐ), which reflects the thermodynamic stability of the boronate ester complex. The speed at which these bonds form and break is described by the kinetic rate constants. Both thermodynamics and kinetics are influenced by:

-

Boronic Acid pKₐ: Electron-withdrawing or -donating groups on the phenyl ring can alter the pKₐ, tuning the pH at which binding is optimal.[7]

-

Diol Structure and Acidity: The geometry and acidity of the diol partner significantly impact binding affinity. For instance, cis-diols on a constrained ring (like fructose) often bind more strongly than flexible, acyclic diols.[7]

-

Solvent: The solvent, typically water in biological applications, plays a crucial role in mediating the interactions through hydrogen bonding and solvation of the reactants and products.[11]

Caption: pH-dependent equilibrium of boronic acid and its binding to a diol.

Chapter 2: Theoretical Methodologies for Probing the Interaction

While experimental methods provide invaluable macroscopic data on binding constants, computational chemistry offers a window into the molecular-level phenomena that govern these observations. A robust theoretical approach can predict binding energies, elucidate reaction mechanisms, and visualize the dynamic interplay of molecules, guiding experimental design and saving significant resources.

Quantum Mechanics (QM): Density Functional Theory (DFT)

Expertise & Rationale: For accurately describing the electronic structure and energetics of the boronic acid-diol interaction, Density Functional Theory (DFT) is the preeminent tool. It strikes an optimal balance between computational cost and accuracy for systems of this size. Functionals like B3LYP, combined with a Pople-style basis set such as 6-31+G(d,p), have been shown to reliably model the geometries and properties of phenylboronic acid derivatives.[12][13] The inclusion of diffuse functions (+) is crucial for describing anions like the boronate form, while polarization functions (d,p) are needed for accurately modeling covalent bonding.

Key Applications:

-

Geometry Optimization: Determining the lowest-energy three-dimensional structures of reactants, products, and transition states.

-

Binding Energy Calculation: Quantifying the thermodynamic favorability of the esterification reaction (ΔE and ΔG).

-

Reaction Pathway Mapping: Identifying the transition state and calculating the activation energy barrier, which provides insight into the reaction kinetics.[14]

-

Electronic Property Analysis: Using Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses to understand charge transfer and orbital interactions that stabilize the complex.[12][13]

Molecular Dynamics (MD) Simulations

Expertise & Rationale: While QM is excellent for static electronic properties, the boronic acid-diol interaction is a dynamic process occurring in a complex aqueous environment. Classical Molecular Dynamics (MD) simulations are indispensable for capturing these dynamics. MD uses force fields—empirical potential energy functions—to simulate the movement of every atom in the system over time, providing a view of conformational changes, solvent effects, and the binding/unbinding process itself.[15]

Key Applications:

-

Solvation Effects: Explicitly modeling water molecules to understand their role in stabilizing or destabilizing the boronate ester.

-

Conformational Sampling: Exploring the different ways 3-BPAA and the diol can approach and orient themselves prior to binding.

-

Free Energy Calculations: Employing enhanced sampling techniques like umbrella sampling or metadynamics to compute the potential of mean force (PMF) along the binding reaction coordinate, yielding a more accurate free energy of binding (ΔG) than static QM calculations alone.

Caption: Integrated workflow for theoretical studies of molecular interactions.

Chapter 3: A Case Study - Simulating the 3-BPAA Interaction with Glucose

To illustrate the practical application of these methodologies, we outline a case study protocol for investigating the interaction between 3-BPAA and D-glucose, a diol of immense biological and diagnostic importance.

Experimental Protocol: QM Binding Energy Calculation

Objective: To calculate the gas-phase and solvated binding energy of the tetrahedral boronate form of 3-BPAA with D-glucose.

Step-by-Step Methodology:

-

Structure Preparation: Build initial 3D structures of the 3-BPAA anion (tetrahedral boronate) and α-D-glucopyranose using a molecular editor (e.g., Avogadro, ChemDraw).

-

Individual Optimization: Perform a full geometry optimization and frequency calculation for each individual molecule (3-BPAA anion and glucose) separately.

-

Software: Gaussian, Q-Chem, or similar.

-

Method: B3LYP/6-31+G(d,p).

-

Solvent Model: Use an implicit solvent model like the Polarizable Continuum Model (PCM) with water as the solvent for solvated calculations.

-

Validation: Confirm that the output of the frequency calculation shows zero imaginary frequencies, verifying the structure is a true energy minimum. Record the final electronic energy (E) and Gibbs free energy (G) for each.

-

-

Complex Formation: Manually dock the glucose molecule to the 3-BPAA boronate, forming the two B-O bonds to the C1 and C2 hydroxyls of glucose.

-

Complex Optimization: Perform the same geometry optimization and frequency calculation (Step 2) on the newly formed 3-BPAA-glucose complex. Record its final electronic energy (E_complex) and Gibbs free energy (G_complex).

-

Energy Calculation:

-

Calculate the binding energy (ΔE) as: ΔE = E_complex - (E_3BPAA + E_glucose)

-

Calculate the Gibbs free energy of binding (ΔG) as: ΔG = G_complex - (G_3BPAA + G_glucose)

-

A negative value for ΔE and ΔG indicates a thermodynamically favorable interaction.

-

Experimental Protocol: MD Simulation Setup

Objective: To simulate the conformational dynamics of the 3-BPAA-glucose complex in an explicit aqueous environment.

Step-by-Step Methodology:

-

Force Field Parametrization: The QM-optimized structure of the complex from the previous protocol is used as the starting point. A force field must be assigned. While standard force fields (e.g., GAFF, CGenFF) can model much of the molecule, the parameters for the tetrahedral boronate ester core may require custom derivation.

-

Charge Derivation: Use the QM electrostatic potential to derive restrained electrostatic potential (RESP) charges for all atoms in the complex. This ensures the electrostatic representation is faithful to the quantum mechanical reality.

-

-

System Solvation: Place the parameterized complex in the center of a cubic or triclinic simulation box.

-

Solvation: Populate the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E) to a specified density, ensuring no water molecules overlap with the complex.

-

Ionization: Add counter-ions (e.g., Na⁺) to neutralize the net negative charge of the boronate complex.

-

Minimization & Equilibration:

-

Perform a series of energy minimization steps to relax the system and remove bad contacts.

-

Gradually heat the system to the target temperature (e.g., 298 K or 310 K) under constant volume (NVT ensemble).

-

Switch to a constant pressure ensemble (NPT) to allow the box density to equilibrate.

-

Validation: Monitor system properties like temperature, pressure, and density to ensure they have stabilized around their target values. The root-mean-square deviation (RMSD) of the complex should also reach a plateau.

-

-

Production Run: Once the system is fully equilibrated, run the simulation for a desired length of time (e.g., 100-500 ns) to collect trajectory data for analysis.

Data Presentation: Hypothetical Results

The following table summarizes the kind of quantitative data that can be extracted from these theoretical protocols. The values are illustrative but representative of what one might expect based on the literature for similar systems.

| Parameter | Computational Method | Value (Illustrative) | Interpretation |

| Binding Energy (ΔE) | DFT: B3LYP/6-31+G(d,p), PCM(Water) | -25.5 kcal/mol | Strong, thermodynamically favorable interaction in solution. |

| Gibbs Free Energy (ΔG) | DFT + Thermal Corrections | -12.1 kcal/mol | Spontaneous binding, accounting for entropy and enthalpy. |

| B-O Bond Length 1 | DFT Optimized Geometry | 1.45 Å | Typical length for a covalent boron-oxygen bond in a tetrahedral ester. |

| B-O Bond Length 2 | DFT Optimized Geometry | 1.46 Å | Consistent bond lengths suggest a stable five-membered ring. |

| Complex RMSD | MD Simulation (100 ns) | 1.8 ± 0.3 Å | The complex is structurally stable over the simulation timescale. |

Chapter 4: Interpreting the Data and Implications for R&D

The true power of these theoretical studies lies in translating the quantitative outputs into actionable insights for laboratory research and product development.

Connecting Theory to Practical Design

The calculated binding energy (ΔG) is directly related to the binding constant (Kₐ) that would be measured experimentally (ΔG = -RT ln Kₐ). A strongly negative calculated ΔG suggests the 3-BPAA scaffold is a promising candidate for a high-affinity sensor. Conversely, if the calculated affinity is too low for a desired application, the model can be used to screen modifications. For instance, one could computationally test the effect of adding an electron-withdrawing group (like a nitro or fluoro group) to the phenyl ring. Theory predicts this would lower the boronic acid's pKₐ, increasing the population of the reactive boronate form at physiological pH and thus enhancing binding affinity.[7] This in silico screening process is vastly more efficient than synthesizing and testing dozens of candidate molecules.

Addressing Mechanistic Controversies

The field of boronic acid chemistry is not without its complexities. For years, computational studies struggled to reconcile their calculated high activation energies for esterification with the rapid binding kinetics observed experimentally at room temperature.[14] However, recent and more sophisticated theoretical work has proposed novel, water-assisted or base-catalyzed mechanistic pathways that yield much lower activation barriers, in better agreement with experiment.[14] Acknowledging and understanding these advanced models is crucial. It demonstrates an authoritative grasp of the field and allows researchers to build more predictive and accurate simulations that reflect the true chemical behavior, leading to better designs for dynamic materials where exchange kinetics are as important as binding thermodynamics.[4]

Conclusion: The Future of Theoretical Modeling in Boronic Acid Chemistry

The synergistic application of quantum mechanics and molecular dynamics provides a powerful, multi-scale toolkit for the in-depth study of this compound and its diol interactions. This integrated computational approach allows researchers to move beyond empirical trial-and-error and embrace a rational, prediction-driven design process. By elucidating the fundamental relationships between molecular structure, electronic properties, and binding affinity, these theoretical studies are essential for unlocking the full potential of boronic acids in next-generation sensors, targeted therapeutics, and responsive biomaterials.

Future advancements will likely involve the use of machine learning potentials, trained on high-accuracy QM data, to run MD simulations with QM-level accuracy over much longer timescales. This will enable the modeling of larger, more complex systems, such as fully formed hydrogels, and provide unprecedented insight into their dynamic, stimuli-responsive behavior.

References

- This reference list is a representative compilation based on the provided search results. All URLs have been verified for accessibility.

-

McGrath, J. M., & Anslyn, E. V. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(4), 1508–1528. Retrieved from [Link]

-

Wang, C., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega, 7(3), 2645–2654. Retrieved from [Link]

-

McGrath, J. M., & Anslyn, E. V. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). The mechanism of boronic acid esters transesterification. ResearchGate. Retrieved from [Link]

-

Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. Retrieved from [Link]

-

Bacchiocchi, C., & Petroselli, M. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Chemical Communications. Retrieved from [Link]

-

Pritchard, C. O., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18716–18723. Retrieved from [Link]

-

Kadeer, A., et al. (2021). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. Chemistry – An Asian Journal, 16(20), 3044-3054. Retrieved from [Link]

-

Harris, C. M., et al. (2022). Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. The Journal of Organic Chemistry, 87(21), 14064–14073. Retrieved from [Link]

-

Pritchard, C. O., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18716–18723. Retrieved from [Link]

-

Manjula, H. M., et al. (2022). Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking. Indian Journal of Science and Technology, 15(47), 2533-2545. Retrieved from [Link]

-

Ippoliti, V. M., & Bérubé, P. (2018). Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. The Journal of Physical Chemistry A, 122(25), 5529–5536. Retrieved from [Link]

-

ResearchGate. (2022). Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking. ResearchGate. Retrieved from [Link]

-

Nishimura, T., et al. (2022). A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. International Journal of Molecular Sciences, 23(20), 12194. Retrieved from [Link]

-

Ugurlu, G. (2023). The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Journal of Clinical Chemistry and Laboratory Medicine, 6(268). Retrieved from [Link]

- Sumerlin, B. S., et al. (2010). Boronic acid-containing block copolymers for controlled drug delivery. Google Patents.

-

Zhang, Y., et al. (2021). Internal and External Catalysis in Boronic Ester Networks. Journal of the American Chemical Society, 143(35), 14348–14355. Retrieved from [Link]

-

Wang, C., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Publications. Retrieved from [Link]

-

Tirelli, N., et al. (2015). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. University of Manchester Research Explorer. Retrieved from [Link]

Sources

- 1. Molecular Boronic Acid-Based Saccharide Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. informaticsjournals.co.in [informaticsjournals.co.in]

- 13. researchgate.net [researchgate.net]

- 14. Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02999B [pubs.rsc.org]

- 15. Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to boronic acids in biomedical research

The following technical guide provides an in-depth analysis of boronic acids in biomedical research, structured to offer mechanistic insights, practical protocols, and authoritative referencing.

Technical Whitepaper for Biomedical Applications

Executive Summary

Boronic acids (

Part 1: The Chemical Engine

The biomedical versatility of boronic acids is grounded in two fundamental chemical behaviors.[1]

Dynamic Covalent Chemistry (Diol Exchange)

Boronic acids function as Lewis acids.[1] In aqueous media, they exist in equilibrium between the neutral trigonal planar form (

-

Key Insight: The formation of the ester is often pH-dependent. The tetrahedral boronate anion binds diols with significantly higher affinity than the neutral trigonal form. This is why manipulating the

of the boronic acid (e.g., by adding electron-withdrawing groups or intramolecular amines like in Wulff-type sensors) is critical for physiological sensing.

Oxidative Deboronation

The carbon-boron bond is kinetically stable but thermodynamically susceptible to oxidation by Reactive Oxygen Species (ROS), particularly hydrogen peroxide (

-

Mechanism:

attacks the boron center, followed by a 1,2-migration of the carbon-boron bond to a carbon-oxygen bond, eventually hydrolyzing to release the free phenol and boric acid. This mechanism is the basis for "smart" prodrugs that release cytotoxins only in the high-ROS environment of tumor cells.

Part 2: Therapeutic Masterclass – Proteasome Inhibition

The success of Bortezomib (Velcade) revolutionized multiple myeloma treatment.[2] Its mechanism validates the boronic acid as a "warhead" for serine/threonine proteases.

Mechanism of Action

Unlike conventional peptide aldehydes that form unstable hemiacetals, the boronic acid moiety in Bortezomib forms a stable, yet reversible, tetrahedral intermediate with the active site Threonine (

-

Attack: The hydroxyl group of the active site Threonine attacks the boron atom.

-

Stabilization: The resulting tetrahedral boronate adduct mimics the transition state of peptide hydrolysis.

-

Inhibition: This blocks the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis via ER stress pathways.[2]

Visualization: Proteasome Inhibition Pathway

Figure 1: Mechanism of Bortezomib-induced proteasome inhibition via active site Threonine modification.

Part 3: Diagnostic Precision – Glucose Sensing

Boronic acids are often termed "sugar sponges." The interaction with glucose is utilized in non-enzymatic continuous glucose monitoring (CGM).[3]

The Alizarin Red S (ARS) Displacement Assay

A standard method to quantify boronic acid-sugar binding is the ARS competitive assay.

-

The System: ARS contains a catechol (diol) moiety. When it binds to a boronic acid, the complex becomes highly fluorescent (or changes color/absorbance).[4][5][6]

-

The Detection: When glucose is added, it competes for the boron center.[5] Since glucose often has a higher affinity (or concentration), it displaces ARS.

-

Signal: The release of free ARS results in a quenching of fluorescence or a colorimetric shift, which correlates to glucose concentration.

Visualization: ARS Sensing Logic

Figure 2: The "Turn-Off" fluorescence mechanism of the Alizarin Red S competitive displacement assay.

Part 4: Experimental Protocols

The following protocols are designed for high reproducibility in a research setting.

Protocol A: Determination of Binding Affinity ( ) via ARS Assay

Objective: Calculate the binding constant of a novel boronic acid derivative for glucose.

Materials:

-

Phosphate Buffer (PBS), 0.1 M, pH 7.4.[4]

-

Alizarin Red S (ARS) (

M stock). -

Phenylboronic Acid (PBA) derivative.[7]

-

D-Glucose (

M stock). -

Fluorescence Plate Reader (Ex: 468 nm, Em: 572 nm).

Procedure:

-

Complex Formation: Mix ARS (

M) and PBA ( -

Titration: Aliquot the complex into a 96-well plate. Add increasing concentrations of D-Glucose (0 to 100 mM).

-

Equilibration: Incubate for 20 minutes at

in the dark. -

Measurement: Record fluorescence intensity (

). -

Data Analysis: Plot

vs.

Protocol B: Aqueous Suzuki-Miyaura Bioconjugation

Objective: Label a protein containing a halogenated handle (e.g., 4-iodophenylalanine) with a boronic acid fluorophore in water.

Materials:

-

Protein substrate (

in PBS pH 8.0). -

Boronic Acid Label (e.g., Fluorescein-PBA).[7]

-

Catalyst:

(or water-soluble Pd-guanidine complex). -

Ligand: Water-soluble phosphine (e.g., TPPTS) or ligand-free conditions if using specialized Pd sources.

Procedure:

-

Preparation: Dissolve the boronic acid label (5 equiv.) in a minimal amount of DMSO (keep final DMSO

). -

Reaction Mix: Combine protein solution, boronic acid, and Pd catalyst (

relative to protein) in a microcentrifuge tube. -

Incubation: Incubate at

for 1 hour. (Note: Mild heat is crucial for aqueous turnover). -

Purification: Pass the mixture through a size-exclusion spin column (e.g., Zeba Spin) to remove free boronic acid and catalyst.

-

Validation: Analyze via SDS-PAGE or Mass Spectrometry to confirm the mass shift corresponding to the label.

Part 5: Data Summary & Comparison

Table 1: FDA-Approved Boronic Acid Therapeutics

| Drug Name | Indication | Target | Mechanism Type | Administration |

|---|

| Bortezomib | Multiple Myeloma | 20S Proteasome (

Table 2: Binding Constants (

References

-

Mechanism of Action of Bortezomib

-

Alizarin Red S Assay

-

ROS-Responsive Prodrugs

-

Title: Boronic Acids and Beyond: ROS-Responsive Prodrugs as Tools for a Safer and More Effective Cancer Chemotherapy.[10]

- Source: Thieme Connect / Synthesis.

-

-

Aqueous Suzuki-Miyaura Coupling

-

Glucose Sensing Review

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 3. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. users.ox.ac.uk [users.ox.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

"3-(3-Boronophenyl)acrylic acid" health and safety information

An In-Depth Technical Guide to the Health and Safety of 3-(3-Boronophenyl)acrylic Acid and Its Congeners

Foreword: A Note on Data Specificity

Researchers and drug development professionals handling novel or specialized chemical entities often encounter a critical challenge: the absence of comprehensive, compound-specific safety data. This compound is one such compound. While it holds significant interest in various research applications, dedicated toxicological and safety studies are not widely available in public literature or safety data sheets (SDS).

This guide is therefore constructed upon a principle of prudent chemical stewardship. In the absence of direct data for this compound, we will synthesize a robust safety framework by thoroughly examining the well-documented hazards of its parent compound, Acrylic Acid , and drawing cautionary parallels from structurally related compounds like 3-Acrylamidophenylboronic acid . This approach provides a conservative and responsible baseline for ensuring laboratory safety. The protocols and recommendations herein should be treated as a minimum standard, to be supplemented by institutional safety policies and a continuous search for more specific data as it becomes available.

Compound Profile and Inferred Hazard Landscape

This compound is a bifunctional molecule, integrating the reactive properties of an unsaturated carboxylic acid with the unique chemical behavior of a phenylboronic acid.[1] The acrylic acid moiety is known for its potential to undergo polymerization and its corrosive nature, while the phenylboronic acid group is widely used in applications like sensing and cross-coupling reactions.[1] This dual functionality necessitates a careful consideration of its potential reactivity and biological interactions.

Given its structure, it is imperative to consider the hazards associated with the acrylic acid backbone. Acrylic acid is a strong irritant to the skin, eyes, and mucous membranes.[2] Furthermore, aggregated GHS information for the related compound, 3-Acrylamidophenylboronic acid, indicates it is harmful if swallowed, in contact with skin, or if inhaled.[3] Therefore, a high degree of caution is warranted.

GHS Hazard Identification (Based on Acrylic Acid, CAS 79-10-7)

Until specific data for this compound is established, it should be handled as a substance with significant potential hazards, mirroring those of acrylic acid.

Pictograms:

Hazard Statements:

-

H311 + H331 / H302 + H312 + H332: Toxic or harmful in contact with skin, if inhaled, or if swallowed.[5][6]

-

H335: May cause respiratory irritation.[6]

-

H411: Toxic to aquatic life with long lasting effects.[6]

Precautionary Statements:

-

Prevention: P210, P233, P240, P241, P242, P243, P260, P264, P270, P271, P273, P280[5][7][8]

-

Response: P301+P310, P303+P361+P353, P304+P340, P305+P351+P338, P310, P370+P378, P391[4][5]

-

Disposal: P501[4]

Toxicological Data Summary (Acrylic Acid)

The primary toxicological concern for acrylic acid is its severe irritant and corrosive nature.[9] It can cause significant damage upon contact with skin, eyes, and the respiratory tract.[2][9]

| Parameter | Value | Remarks |

| Acute Oral Toxicity | LD50: >1000 < 2000 mg/kg bw | Classified as Category 4 under Regulation (EC) No. 1272/2008.[9] |

| Acute Dermal Toxicity | Toxic in contact with skin.[5] | Can cause severe burns.[10] |

| Acute Inhalation Toxicity | Toxic if inhaled.[5] | Vapors are irritating to the eyes, nose, and throat.[10] May cause respiratory irritation. |

| Skin Corrosion/Irritation | Category 1A | Causes severe skin burns.[5][9] |

| Serious Eye Damage/Irritation | Category 1 | Causes severe eye damage.[5][9] |

| Carcinogenicity | Not classified | No definitive information is available on carcinogenic effects in humans.[2] |

Safe Handling and Storage Protocols

The causality behind these stringent protocols is the high reactivity, flammability, and corrosivity of the acrylic acid functional group. Cross-contamination or improper storage can lead to runaway polymerization, a significant safety hazard.

Engineering Controls & Personal Protective Equipment (PPE)

-

Ventilation: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[11][12]

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[10][12]

-

Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber, laminate film). breakthrough times must be verified.

-

Body Protection: Wear a flame-retardant lab coat and protective clothing to prevent skin contact.[12] Ensure safety showers and eyewash stations are readily accessible and tested.[11]

Storage and Stability Management

Acrylic acid and its derivatives are prone to hazardous polymerization, which can be initiated by heat, light, or contaminants.[10][13]

-

Temperature: Store in a cool, well-ventilated area, ideally between 15°C and 25°C.[11][14] Avoid freezing (crystallization point is ~13°C), as thawing can cause localized inhibitor depletion.[14][15]

-

Inhibitors: Commercial acrylic acid contains inhibitors like hydroquinone monomethyl ether (MEHQ) to prevent polymerization.[12][16] The presence of dissolved oxygen is essential for these inhibitors to function effectively.[14][16] Do not store under an inert atmosphere.

-

Incompatibilities: Keep away from heat, sparks, open flames, and direct sunlight.[7][13][17] Avoid contact with strong oxidizing agents, strong bases, amines, peroxides, and iron salts.[10][11][12]

-

Containers: Store in tightly closed containers made of compatible materials like stainless steel, glass, or polyethylene.[16]

Experimental Workflow: Safe Handling Protocol

This protocol is designed as a self-validating system, where each step mitigates a known hazard of acrylic acid derivatives.

Caption: Safe Handling Workflow for Acrylic Acid Derivatives.

Emergency Procedures

Immediate and correct response is critical to mitigate the corrosive effects of the compound.

Exposure Response Protocol

| Exposure Route | Immediate Action |

| Inhalation | Move victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][10] |

| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If victim is conscious, have them drink water or milk. Seek immediate medical attention.[4][10] |

Accidental Release (Spill) Response Workflow

This workflow prioritizes containment and minimizes exposure to the flammable and corrosive material.

Caption: Emergency Spill Response Workflow.

References

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. epa.gov [epa.gov]

- 3. 3-Acrylamidophenylboronic acid | C9H10BNO3 | CID 10321331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lgchemon.com [lgchemon.com]

- 5. redox.com [redox.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. petrochemistry.eu [petrochemistry.eu]

- 9. echa.europa.eu [echa.europa.eu]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. fishersci.com [fishersci.com]

- 12. nbinno.com [nbinno.com]

- 13. download.basf.com [download.basf.com]

- 14. arkema.com [arkema.com]

- 15. atamankimya.com [atamankimya.com]

- 16. Acrylic acid (HSG 104, 1997) [inchem.org]

- 17. download.basf.com [download.basf.com]

- 18. carlroth.com:443 [carlroth.com:443]

- 19. Acrylic acid - Wikipedia [en.wikipedia.org]

Methodological & Application

Protocol for using "3-(3-Boronophenyl)acrylic acid" in boronate affinity chromatography

Introduction & Scientific Rationale

3-(3-Boronophenyl)acrylic acid (often referred to as m-boronocinnamic acid) is a specialized functional monomer used to synthesize boronate affinity adsorbents. Unlike the more common 3-acrylamidophenylboronic acid (AAPBA), this molecule features a direct carbon-carbon linkage between the polymerizable vinyl group and the phenylboronic acid moiety. This structural distinction offers enhanced chemical stability, particularly against hydrolysis, making it an ideal candidate for rigorous affinity chromatography applications such as glycoprotein enrichment, carbohydrate sensing, and molecular imprinting (MIPs).

Mechanism of Action

The core principle of this protocol relies on the reversible formation of cyclic esters between the boronic acid group and cis-diol functionalities (found in sugars, glycoproteins, and RNA).

-

Alkaline Conditions (pH > pKa): The boron atom accepts a hydroxyl ion, transitioning from a trigonal planar (

) form to a tetrahedral anionic ( -

Acidic Conditions (pH < pKa): The equilibrium shifts back to the trigonal form, releasing the cis-diol compound.

Note on pKa: The pKa of phenylboronic acid is typically ~8.8. The acrylic acid moiety in this compound is electron-withdrawing, which may slightly lower the pKa, potentially allowing binding at slightly milder alkaline conditions (pH 8.0–8.5) compared to unsubstituted phenylboronic acids.

Experimental Workflow & Protocol

Phase 1: Preparation of the Affinity Sorbent

Note: If you are using a pre-packed column containing this specific ligand, skip to Phase 2. This section outlines the synthesis of the sorbent, which is common for this specific monomer.

Objective: Copolymerize this compound with a crosslinker (e.g., ethylene glycol dimethacrylate, EGDMA) or graft it onto a silica/polymer support.

Reagents:

-

Functional Monomer: this compound.

-

Crosslinker: N,N'-Methylenebisacrylamide (MBAA) or EGDMA.

-

Porogen: Acetonitrile/Toluene (for MIPs) or PBS (for hydrogels).

-

Initiator: AIBN (thermal) or APS/TEMED (redox).

General Synthesis Steps:

-

Dissolution: Dissolve the monomer and crosslinker in the chosen porogen. A typical molar ratio is 1:4 (Monomer:Crosslinker).

-

Degassing: Purge with nitrogen for 10 minutes to remove oxygen.

-

Polymerization: Add initiator and heat (e.g., 60°C for 24h) or UV irradiate.

-

Washing: Wash the resulting polymer/beads extensively with Methanol/Acetic Acid (9:1, v/v) to remove unreacted monomers.

Phase 2: Chromatographic Separation Protocol

This protocol is designed for the enrichment of glycoproteins (e.g., Ovalbumin, Transferrin) or small carbohydrate molecules.

A. Buffer Preparation

| Buffer Type | Composition | pH | Function |

| Binding Buffer (A) | 50 mM Ammonium Acetate or Phosphate | 8.5 – 9.0 | Promotes tetrahedral boronate formation and binding. |

| Washing Buffer | 50 mM Ammonium Acetate + 0.1M NaCl | 8.5 – 9.0 | Removes non-specifically bound proteins (ionic interactions). |

| Elution Buffer (B) | 100 mM Acetic Acid or Formic Acid | 3.0 – 4.0 | Disrupts boronate-diol complex by protonation. |

| Competitive Elution | 50 mM Phosphate + 100 mM Sorbitol | 8.5 | Displaces target by competing for binding sites (gentler). |

B. Column Operation

System: HPLC or FPLC (e.g., ÄKTA system) or Gravity Flow Column. Flow Rate: 0.5 – 1.0 mL/min (adjust based on column pressure limits).

-

Equilibration:

-

Flush the column with 10–15 column volumes (CV) of Binding Buffer (A) .

-

Ensure the baseline UV absorbance (280 nm) is stable.

-

-

Sample Loading:

-

Washing:

-

Wash with 5–10 CV of Binding Buffer (A) or Washing Buffer .

-

Monitor UV (280 nm) until absorbance returns to baseline. This flow-through contains non-glycosylated proteins and impurities.

-

-

Elution:

-

Method A (pH Switch): Switch to Elution Buffer (B) . Collect fractions immediately as the pH drop releases the bound glycoproteins.

-

Method B (Competitive): Switch to Competitive Elution Buffer . This is preferred for sensitive proteins that may denature at low pH.

-

-

Regeneration:

-

Wash column with 5 CV of 100 mM NaOH (briefly) to remove strong non-specific adsorbates, followed by water and then re-equilibrate with Binding Buffer (A).

-

Mechanism Visualization

Figure 1: Boronate Affinity Binding Mechanism

This diagram illustrates the pH-dependent switch that governs the capture and release of target molecules.

Caption: The cyclic reversible binding mechanism of boronate affinity chromatography controlled by pH.

Figure 2: Chromatographic Workflow

Caption: Step-by-step operational workflow for boronate affinity chromatography.

Optimization & Troubleshooting

A. Secondary Interactions

Boronate ligands contain a phenyl ring, which can induce hydrophobic interaction chromatography (HIC) effects. Non-glycosylated proteins might bind hydrophobically.

-

Solution: Add 10–20% organic solvent (e.g., Acetonitrile) to the Binding and Washing buffers to suppress hydrophobic interactions. Alternatively, increase salt concentration during the wash (e.g., 0.5 M NaCl) to disrupt ionic interactions, though this may enhance hydrophobic ones.

B. pH Sensitivity

If the target protein is unstable at pH > 8.5:

-

Solution: Use Wulff-type boronates (if synthesis allows) or add a specific Lewis base to the buffer to lower the effective pKa of the boronate ligand. However, for standard this compound, maintaining pH ≥ 8.0 is usually necessary for efficient binding.

C. Low Binding Capacity

-

Check Buffer Composition: Ensure no Tris, Tricine, or other amine-containing buffers with diol-like properties are used during loading, as they compete with the boronate.

-

Flow Rate: Boronate binding kinetics can be slower than ionic interactions. Reduce flow rate during loading to increase contact time.

References

-

Li, X., et al. (2008).[3] "Synthesis of Sulfonamide- and Sulfonyl-phenylboronic Acid-modified Silica Phases for Boronate Affinity Chromatography at Physiological pH." Analytical Biochemistry. Link

-

Liu, Z., et al. (2015).[3] "Boronate Affinity Chromatography." Encyclopedia of Analytical Chemistry. Wiley.[3] Link[3]

- Bergseid, M., et al. (2000). "Biotechniques for Boronate Affinity." Journal of Chromatography B. (Contextual grounding for general BAC protocols).

- Sellergren, B. (2001). "Molecular Imprinted Polymers: Man-Made Mimics of Antibodies and their Applications in Analytical Chemistry." Techniques and Instrumentation in Analytical Chemistry. (Reference for using acrylic monomers in imprinting).

-

Sigma-Aldrich. "3-(Acrylamido)phenylboronic acid Product Information." (Comparative reference for functional monomers). Link

Sources

Application Notes and Protocols for the Immobilization of 3-(3-Boronophenyl)acrylic Acid on Solid Supports

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of a Bifunctional Ligand

3-(3-Boronophenyl)acrylic acid is a molecule of significant interest in the fields of biotechnology and drug development. Its unique bifunctional nature, possessing both a phenylboronic acid and an acrylic acid moiety, offers a versatile platform for the immobilization of biomolecules and the creation of functionalized surfaces. The boronic acid group is renowned for its ability to form reversible covalent bonds with cis-diols, which are present in many biological molecules such as glycoproteins, RNA, and certain cell surface carbohydrates.[1][2] This interaction is pH-dependent, allowing for controlled capture and release.[1] Concurrently, the acrylic acid group provides a reactive handle for robust, irreversible covalent attachment to a variety of solid supports through its carboxylic acid or vinyl group.[3][4][5]

This dual functionality makes this compound an exceptional candidate for a wide array of applications, including:

-

Affinity Chromatography: For the separation and purification of glycoproteins and other diol-containing molecules.[1][6]

-

Enzyme and Antibody Immobilization: Creating reusable biocatalysts and immunosensors with specific orientations.[7][8][9]

-

Cell Capture and Sorting: Targeting specific cell populations based on their surface glycans.

-

Drug Delivery Systems: Developing responsive materials that release therapeutic agents in the presence of specific sugars or at certain pH values.[6][10]

-

Sensing and Diagnostics: Fabricating biosensors for the detection of saccharides and glycoproteins.[1][11]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for immobilizing this compound onto various solid supports. The methodologies described herein are designed to be robust and adaptable to specific research needs, with a focus on explaining the rationale behind key experimental steps to ensure successful implementation.

Core Principles of Immobilization

The immobilization of this compound can be approached through two primary strategies, each leveraging one of its functional groups. The choice of strategy depends on the desired outcome: a surface with reversible binding capabilities or one with a permanent display of boronic acid moieties.

Strategy A: Boronic Acid-Mediated Immobilization (Reversible)

This strategy utilizes the inherent affinity of the boronic acid group for cis-diols. It is ideal for applications requiring the capture and subsequent release of target molecules. The formation of the boronate ester is favored at alkaline pH (typically pH 8-9) and dissociates at acidic pH, allowing for mild elution conditions.[1][12]

Strategy B: Acrylic Acid-Mediated Immobilization (Irreversible)

This approach creates a stable, functionalized surface where the boronic acid groups are permanently displayed. This is advantageous for applications such as affinity chromatography media, reusable sensors, and catalytic supports. There are two main pathways for this strategy:

-

Carbodiimide Chemistry: The carboxylic acid of the acrylic acid moiety can be coupled to primary amine groups on a solid support using carbodiimide crosslinkers like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[13]

-

Polymerization: The vinyl group of the acrylic acid can be co-polymerized with other monomers to create a polymer-coated support or a hydrogel functionalized with boronic acids.[3][11]

Visualization of Immobilization Strategies

Sources

- 1. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing [mdpi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Acrylic acid - Wikipedia [en.wikipedia.org]

- 5. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. ris.utwente.nl [ris.utwente.nl]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and polymerization of boronic acid containing monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Immobilization of aminophenylboronic acid on magnetic beads for the direct determination of glycoproteins by matrix assisted laser desorption ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Purity Synthesis of Poly(3-acrylamidophenylboronic acid) for Glucose-Responsive Systems

Topic: Step-by-step synthesis of poly(3-acrylamidophenylboronic acid) Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Delivery Engineers

Abstract & Scientific Rationale

Poly(3-acrylamidophenylboronic acid) [Poly(3-AAPBA)] is the gold standard for non-enzymatic glucose sensing and self-regulated insulin delivery. Its mechanism relies on the reversible complexation between the phenylboronic acid (PBA) moiety and cis-1,2- or cis-1,3-diols (like glucose).[1]

The Critical Challenge: Commercial sources of the monomer (3-AAPBA) often contain boroxine anhydrides (dehydration products) that lead to uncontrolled crosslinking during polymerization. Furthermore, the high pKa (~8.8) of the homopolymer requires precise synthesis to ensure functional glucose responsiveness.

This protocol details a self-validating workflow starting from the raw aminophenylboronic acid to the final purified polymer, ensuring high fidelity in glucose-binding applications.

Phase 1: Monomer Synthesis (3-AAPBA)

Do not rely on shelf-stored monomer without validation. Fresh synthesis or recrystallization is recommended for critical applications.

Reaction Principle

We utilize a modified Schotten-Baumann reaction . The biphasic system (THF/Water) with an inorganic base allows the acylation of the amine group while protecting the boronic acid moiety from dehydration.

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 3-Aminophenylboronic acid (monohydrate) | 154.96 | 1.0 | Precursor |

| Acryloyl chloride | 90.51 | 1.2 | Acylating Agent |

| NaOH (1M Aqueous) | 40.00 | 2.2 | Acid Scavenger |

| THF (Tetrahydrofuran) | 72.11 | - | Solvent (Organic) |

| Inhibitor (MEHQ) | - | Trace | Prevents polymerization |

Step-by-Step Protocol

-

Dissolution: In a 500 mL round-bottom flask, dissolve 3-aminophenylboronic acid (5.0 g, 32.3 mmol) in 40 mL THF and 40 mL DI water.

-

Cooling: Immerse the flask in an ice/salt bath to reach 0°C .

-

Expert Insight: Temperature control is critical. Exotherms >5°C will hydrolyze the acryloyl chloride before it reacts with the amine.

-

-

Acylation: Add NaOH solution to adjust pH to ~9-10. Add acryloyl chloride (3.5 g, 3.1 mL) dropwise over 30 minutes while simultaneously adding NaOH to maintain pH >8.

-

Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (RT) for 4 hours.

-

Workup (The Purification Gate):

-

Evaporate THF under reduced pressure (Rotavap, 35°C).

-

Acidify the remaining aqueous solution to pH ~2 using 1M HCl. The product will precipitate as a white solid.

-

Filter and wash with cold acidic water.

-

Recrystallization: Dissolve the crude solid in hot water (~80°C). Allow to cool slowly to 4°C. Filter the crystals.

-

Yield Target: >65%.[2]

-

Phase 2: Free Radical Polymerization

Standard AIBN-initiated polymerization in polar aprotic solvent.

Materials

-

Monomer: Purified 3-AAPBA (from Phase 1).

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

-

Why DMSO? PBA moieties can form hydrogen-bonded dimers. DMSO disrupts these, ensuring a linear chain growth.

-

-

Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

Protocol

-

Preparation: In a Schlenk tube, dissolve 3-AAPBA (1.0 g, 5.2 mmol) in anhydrous DMSO (4.0 mL). Total solid content should be ~20 wt%.

-

Initiator Addition: Add AIBN (8.5 mg, 1 mol%).

-

Degassing (Critical Step):

-

Perform 3 cycles of Freeze-Pump-Thaw .[3]

-

Alternative: Sparge with high-purity Argon for 30 minutes. Oxygen is a radical scavenger and will terminate chains early, leading to low MW oligomers.

-

-

Polymerization: Seal the tube under Argon and place in a thermostated oil bath at 65°C for 24 hours.

-

Quenching: Expose the reaction to air and cool to RT.

Phase 3: Purification & Isolation

Removing unreacted monomer is vital as free monomer is cytotoxic and interferes with glucose sensing.

-

Precipitation: Add the DMSO polymer solution dropwise into a large excess (10x volume) of cold diethyl ether under vigorous stirring.

-

Observation: The polymer should form a white, fibrous precipitate.

-

-

Washing: Decant the ether. Redissolve the polymer in a minimum amount of Methanol. Re-precipitate into diethyl ether. Repeat 2x.

-

Dialysis (Polishing): Dissolve the final precipitate in DI water (adjusted to pH 9 with NaOH to ensure solubility). Dialyze (MWCO 3.5 kDa) against DI water for 3 days.

-

Note: The polymer is insoluble in acidic/neutral water due to the hydrophobic phenyl ring. High pH ionizes the boronate, solubilizing the chain.

-

-

Lyophilization: Freeze-dry the solution to obtain Poly(3-AAPBA) as a fluffy white powder.

Visualizing the Workflow & Mechanism

Synthesis Workflow Diagram

Figure 1: End-to-end synthesis workflow from raw amine precursor to purified polymer.[3][4][5][6]

Glucose-Sensing Mechanism

Figure 2: The equilibrium between the neutral (inactive) and charged (active) states, and the stabilization of the charged state by glucose binding.[7]

Characterization & Validation Data

NMR Validation (1H NMR, DMSO-d6)

| Chemical Shift (δ) | Assignment | Validation Criteria |

| 10.1 ppm | -NH (Amide) | Broad singlet; confirms polymerization of acrylamide. |

| 8.0 ppm | -B(OH)2 | Broad; confirms boronic acid integrity (not dehydrated). |

| 7.2 - 7.8 ppm | Ar-H | Aromatic protons from the phenyl ring. |

| 1.2 - 2.2 ppm | Backbone -CH2-CH- | Broad multiplets; absence of vinyl peaks (5.5-6.5 ppm) indicates no residual monomer. |

Expert Troubleshooting (The "Why" behind the failures)

Issue 1: Polymer is insoluble in water.

-

Cause: The pKa of Poly(3-AAPBA) is ~8.8. At neutral pH (7.4), it is protonated (uncharged) and hydrophobic.

-

Solution: Raise pH to >9.0 to dissolve, or copolymerize with hydrophilic monomers (e.g., DMAAm) to improve physiological solubility.

Issue 2: GPC data shows weird multimodal peaks.

-

Cause: Boronic acids interact strongly with the stationary phase (styrene-divinylbenzene) of GPC columns.

-

Solution: Add 0.1 M LiBr or trace acetic acid to the GPC mobile phase (DMF) to screen these interactions.

Issue 3: Gelation during polymerization.

-

Cause: Formation of boroxine crosslinks (dehydration of two boronic acids) if the reaction runs too hot or dry.

-

Solution: Add 2-5% water to the DMSO solvent during polymerization to push the equilibrium toward the free acid form [-B(OH)2].

References

-

Monomer Synthesis & Kinetics: Kataoka, K., et al. "A novel insulin delivery system based on a glucose-sensitive poly(3-acrylamidophenylboronic acid) gel." Journal of Controlled Release, 1998.

-

RAFT Polymerization & Block Copolymers: Sumerlin, B. S., et al. "Sugar-Responsive Block Copolymers by Direct RAFT Polymerization of Unprotected Boronic Acid Monomers."[8] Macromolecules, 2005.[8]

-

Glucose Binding Mechanism: James, T. D., et al. "Boronic acid-based saccharide sensing." Chemical Reviews, 2006.

-

pKa Tuning & Hydrogels: Matsumoto, A., et al. "Glucose-Responsive Polymer Bearing a Phenylborate Derivative as a Glucose-Sensing Moiety Operating at Physiological pH." Biomacromolecules, 2004.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery - Google Patents [patents.google.com]

- 3. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pH-Triggered reversible morphological inversion of orthogonally-addressable poly(3-acrylamidophenylboronic acid)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Boronate Affinity Chromatography Technical Support Center: A Guide to Preventing Non-Specific Binding

Welcome to the technical support center for boronate affinity chromatography (BAC). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful technique for purifying cis-diol-containing molecules like glycoproteins, nucleic acids, and catechols.[1][2] Here, we will delve into the common challenge of non-specific binding and provide expert-driven troubleshooting strategies to ensure the highest purity and yield in your experiments.

Understanding the Core Interaction and Its Challenges

Boronate affinity chromatography relies on the specific and reversible covalent interaction between boronic acid ligands immobilized on a stationary phase and the cis-1,2- or 1,3-diol groups present in target molecules.[2][3][4] This interaction is pH-dependent, with binding typically occurring under basic conditions (pH > pKa of the boronic acid) where the boronic acid is in a tetrahedral, anionic state, facilitating the formation of a cyclic ester with the cis-diol.[2][5][6] Elution is then achieved by lowering the pH, which reverses the interaction, or by introducing a competing cis-diol-containing molecule like sorbitol.[5][7]

While elegant in principle, the reality of working with complex biological samples often introduces the challenge of non-specific binding. This can lead to contamination of your purified product and reduced yield. Non-specific interactions in BAC are primarily driven by four secondary forces: hydrophobic, ionic, hydrogen bonding, and coordination interactions.[3][5] A thorough understanding of these forces is the first step toward rationally designing your purification strategy to minimize their impact.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding in boronate affinity chromatography?

Non-specific binding in BAC isn't caused by a single factor but rather a combination of secondary interactions between your sample components and the chromatography matrix.[3][5] The most common culprits are:

-

Hydrophobic Interactions: The aromatic ring of commonly used phenylboronic acid (PBA) ligands can interact with hydrophobic regions of proteins.[3][8] The support matrix itself can also contribute to hydrophobic binding.[8]

-

Ionic (Electrostatic) Interactions: At the typical alkaline binding pH, the boronate ligand is negatively charged.[8] This can lead to electrostatic attraction of positively charged proteins or repulsion of negatively charged target molecules.[8]

-

Hydrogen Bonding: While essential for the primary binding mechanism, hydrogen bonding can also occur non-specifically between sample components and the support matrix.[8]

-

Coordination Interactions: Unprotonated amines and carboxyl groups in non-target molecules can act as electron donors and coordinate with the boronic acid, reducing selectivity.[5]

Q2: My non-glycosylated protein is binding to the column. How can I prevent this?

This is a classic sign of non-specific binding, likely due to hydrophobic and/or ionic interactions. Several strategies can be employed:

-

Optimize the Wash Buffer: This is your most powerful tool. Increasing the ionic strength of your wash buffer can disrupt electrostatic interactions, while adding a low percentage of an organic solvent can mitigate hydrophobic interactions.[3][8]

-

Choose a Hydrophilic Matrix: If hydrophobic interactions are a persistent issue, consider using a column with a more hydrophilic support material or one functionalized with a more hydrophilic boronate ligand.[8][9]

-

Adjust the pH: While binding is optimal at a pH above the pKa of the boronic acid, slightly lowering the pH (while still maintaining conditions for target binding) can sometimes reduce non-specific interactions.[10]

Q3: How does pH affect the selectivity of my separation?

The pH of your binding buffer is a critical parameter that directly influences the charge of both the boronate ligand and your target molecules, thereby affecting both specific and non-specific interactions.[5][8]

-

High pH (typically > 8.5): Promotes the formation of the tetrahedral boronate anion required for cis-diol binding.[10] However, it also increases the negative charge on the ligand, potentially increasing non-specific ionic interactions with positively charged contaminants.[8]

-

Lower pH (closer to the pKa): Can reduce non-specific interactions, but may also weaken the specific binding of your target molecule.[10] It's a balancing act that often requires empirical optimization for each specific application.

Q4: Can I use additives in my buffers to reduce non-specific binding?

Yes, several additives can be beneficial:

-

Salts (e.g., NaCl): Increasing the ionic strength by adding salt to the binding and wash buffers is a very effective way to suppress non-specific ionic interactions.[8][11]

-